molecular formula C9H8F3NO B2895891 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol CAS No. 1878167-05-5

2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol

Cat. No. B2895891
CAS RN: 1878167-05-5
M. Wt: 203.164
InChI Key: SZTCPLWFHHPWFH-UHFFFAOYSA-N
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Description

“2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol” is a chemical compound with the CAS Number: 1878167-05-5 . It has a molecular weight of 203.16 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F3NO/c10-9(11,12)8(2-3-8)7-5-6(14)1-4-13-7/h1,4-5H,2-3H2,(H,13,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, which share structural motifs with 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-4-ol, have been utilized as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes. This process, remarkable for its mild and facile conditions, does not require irradiation or heating, showcasing the compound's potential in synthesizing substituted cyclobutenes at room temperature (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Electrocatalysis and Proton Delivery

Fe(III)-meso-tetra(pyridyl)porphyrins, analogous in structure, demonstrate electrocatalytic activity for the reduction of dioxygen in aqueous acidic solution. The orientation of pyridinium groups within these complexes significantly influences proton delivery, highlighting the potential utility of similar structures in selective oxygen reduction to water (Matson, Carver, Von Ruden, Yang, Raugei, & Mayer, 2012).

Photophysical and Electrochemical Properties

The study of facial and meridional tris-cyclometalated Ir(III) complexes, which incorporate similar pyridyl and trifluoromethyl groups, reveals significant insights into their synthesis, structures, electrochemistry, and photophysics. These complexes demonstrate the intricate interplay between molecular structure and photophysical properties, offering a pathway to explore the applications of this compound in the development of materials with novel optical and electrochemical characteristics (Tamayo, Alleyne, Djurovich, Lamansky, Tsyba, Ho, Bau, & Thompson, 2003).

Materials Science and Luminescence

A new family of nonanuclear lanthanide clusters exhibiting magnetic and optical properties has been discovered using 2-(hydroxymethyl)pyridine, a compound related in function to this compound. This breakthrough showcases the potential for employing structurally similar compounds in creating materials with dual physical properties, such as single-molecule magnetism and photoluminescence, thus opening new avenues for research in materials science (Alexandropoulos, Mukherjee, Papatriantafyllopoulou, Raptopoulou, Psycharis, Bekiari, Christou, & Stamatatos, 2011).

properties

IUPAC Name

2-[1-(trifluoromethyl)cyclopropyl]-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)8(2-3-8)7-5-6(14)1-4-13-7/h1,4-5H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTCPLWFHHPWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=O)C=CN2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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